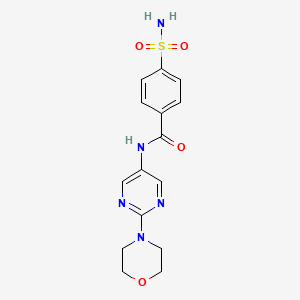
Ethyl 8-methyl-4-((2-methylbenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound Ethyl 8-methyl-4-((2-methylbenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate is a derivative of the quinoline family, which is a class of heterocyclic aromatic organic compounds. Quinolines and their derivatives are known for their diverse biological activities and have been studied for their potential use in medicinal chemistry, particularly in the development of antimalarial, antibacterial, and antiviral agents.
Synthesis Analysis
The synthesis of quinoline derivatives typically involves the formation of the quinoline ring through a cyclization reaction. In the first paper, a two-step synthesis of ethyl 4-hydroxy-2-methylquinoline-3-carboxylate derivatives is described, which starts from commercially available 2-aminobenzoic acids. The process involves the conversion of anthranilic acids to isatoic anhydrides, followed by a reaction with the sodium enolate of ethyl acetoacetate to form substituted quinolines . Although the specific compound is not mentioned, the described methodology could potentially be adapted for its synthesis by modifying the substituents used in the reaction.
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by a benzene ring fused to a pyridine ring. The specific compound mentioned has additional substituents, including an ethyl ester at the 3-position and a 2-methylbenzylamino group at the 4-position. These modifications can significantly influence the compound's chemical properties and biological activity. The exact molecular structure analysis would require further studies, including spectroscopic and crystallographic techniques, to determine the precise arrangement of atoms and the conformation of the molecule.
Chemical Reactions Analysis
Quinoline derivatives can undergo various chemical reactions, including electrophilic and nucleophilic substitutions, due to the reactivity of the quinoline ring system. The presence of functional groups such as the ester and amino substituents in the compound provides additional sites for chemical transformations. These reactions can be utilized to further modify the compound or to synthesize analogs with different properties. The papers provided do not detail the specific chemical reactions of the compound , but the general reactivity of quinoline derivatives can be inferred .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents can affect these properties by altering intermolecular interactions. For instance, the ethyl ester group could increase the compound's lipophilicity, potentially affecting its solubility in organic solvents. The amino group might also contribute to the compound's basicity. Detailed analysis of the physical and chemical properties would require experimental data, which is not provided in the papers .
科学的研究の応用
Chemical Synthesis and Derivative Exploration
Research involving Ethyl 8-methyl-4-((2-methylbenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate primarily focuses on its synthesis and the exploration of its derivatives for various applications. A significant portion of this research is dedicated to developing novel synthetic methods and understanding the chemical properties of quinoline derivatives.
One study presented the synthesis of proerythrinadienone and morphinandienone systems through phenolic oxidation and a photo-Pschorr reaction, highlighting the complex chemical transformations possible with quinoline derivatives (Kametani et al., 1971)[https://consensus.app/papers/syntheses-proerythrinadienone-oxidation-kametani/7ebc19992a9457ce9044c4c3df89f25f/?utm_source=chatgpt]. Another study focused on achieving remarkable regioselectivities in synthesizing new Luotonin A derivatives, demonstrating the compound's potential in medicinal chemistry (Atia et al., 2017)[https://consensus.app/papers/regioselectivities-course-synthesis-luotonin-atia/521fb6bc6b57566492b4902c1ac00266/?utm_source=chatgpt].
Potential Antimicrobial Agents
Quinoline derivatives, including this compound, have been studied for their potential as antimicrobial agents. One research effort described the synthesis of quinoline-3-carboxylates and their testing against various bacterial strains, showing moderate activity and potential for further exploration as antibacterial agents (Krishnakumar et al., 2012)[https://consensus.app/papers/quinoline3carboxylates-agents-krishnakumar/b33cd80999d95fa1b9c31486b247eef5/?utm_source=chatgpt].
Anticancer Activity
The synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives was aimed at evaluating their anticancer effect against the breast cancer MCF-7 cell line. The study demonstrated significant anticancer activity for certain derivatives, indicating the potential for quinoline derivatives in cancer treatment (Gaber et al., 2021)[https://consensus.app/papers/synthesis-1aryl3amino5oxopyrazolidin4ylidene-acid-gaber/480233f8002d56129037bebe6891835e/?utm_source=chatgpt].
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for Ethyl 8-methyl-4-((2-methylbenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate involves the condensation of 2-methylbenzylamine with ethyl 8-methyl-4-oxo-2-quinolinecarboxylate, followed by reduction and esterification reactions.", "Starting Materials": [ "2-methylbenzylamine", "ethyl 8-methyl-4-oxo-2-quinolinecarboxylate", "sodium borohydride", "acetic anhydride", "pyridine", "ethanol", "sodium hydroxide", "hydrochloric acid", "water" ], "Reaction": [ "Step 1: Condensation of 2-methylbenzylamine with ethyl 8-methyl-4-oxo-2-quinolinecarboxylate in ethanol using pyridine as a catalyst to form Ethyl 8-methyl-4-((2-methylbenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate.", "Step 2: Reduction of the imine intermediate using sodium borohydride in ethanol to form Ethyl 8-methyl-4-((2-methylbenzyl)amino)-2-quinolinecarboxylate.", "Step 3: Esterification of the carboxylic acid group using acetic anhydride in pyridine to form Ethyl 8-methyl-4-((2-methylbenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate.", "Step 4: Neutralization of the reaction mixture using sodium hydroxide and extraction of the product using ethyl acetate.", "Step 5: Purification of the product using column chromatography and recrystallization from ethanol.", "Step 6: Characterization of the product using spectroscopic techniques such as NMR and mass spectrometry." ] } | |
CAS番号 |
1243008-35-6 |
分子式 |
C21H22N2O3 |
分子量 |
350.418 |
IUPAC名 |
ethyl 8-methyl-4-[(2-methylphenyl)methylamino]-2-oxo-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C21H22N2O3/c1-4-26-21(25)17-19(22-12-15-10-6-5-8-13(15)2)16-11-7-9-14(3)18(16)23-20(17)24/h5-11H,4,12H2,1-3H3,(H2,22,23,24) |
InChIキー |
FTBFRMIOIDVDIP-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C2=CC=CC(=C2NC1=O)C)NCC3=CC=CC=C3C |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7H-Pyrrolo[2,3-D]pyrimidine-2-carboxylic acid](/img/structure/B2545715.png)
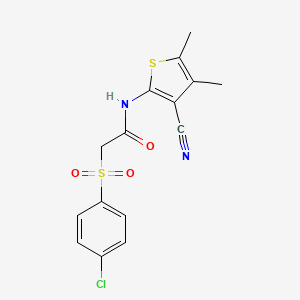
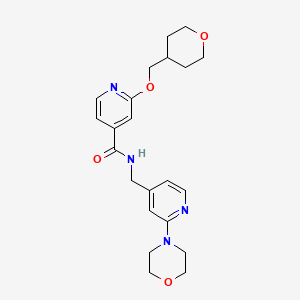
![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B2545719.png)
![N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]benzamide](/img/structure/B2545720.png)
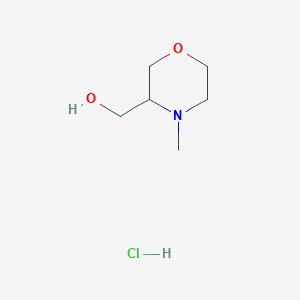
![1-((6-Hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(2-methoxyphenyl)methyl)piperidine-4-carboxamide](/img/structure/B2545722.png)
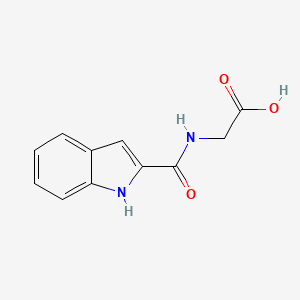
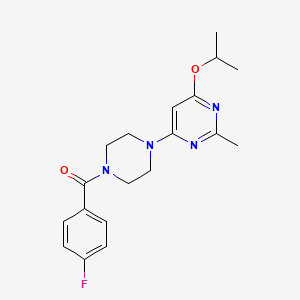
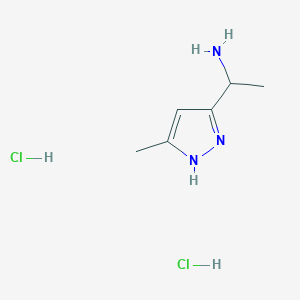
![N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,5-dimethylbenzamide](/img/structure/B2545730.png)
![(1S)-1-[4-[(Dimethylamino)methyl]phenyl]ethanamine](/img/structure/B2545732.png)
![N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2545733.png)
